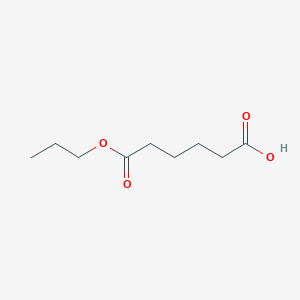6-Oxo-6-propoxyhexanoic acid
CAS No.: 6939-72-6
Cat. No.: VC17155221
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6939-72-6 |
|---|---|
| Molecular Formula | C9H16O4 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | 6-oxo-6-propoxyhexanoic acid |
| Standard InChI | InChI=1S/C9H16O4/c1-2-7-13-9(12)6-4-3-5-8(10)11/h2-7H2,1H3,(H,10,11) |
| Standard InChI Key | CFCWODSWPMKRNT-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)CCCCC(=O)O |
Introduction
Chemical Identification and Structural Characteristics
Molecular Formula and Functional Groups
6-Oxo-6-propoxyhexanoic acid (IUPAC name: 6-propoxy-6-oxohexanoic acid) consists of a six-carbon aliphatic chain with two distinct functional groups:
-
A ketone group at the sixth carbon position.
-
A propoxy ether group (-OCH2CH2CH3) substituted at the same carbon.
-
A carboxylic acid group (-COOH) at the terminal carbon.
The molecular formula is deduced as C9H16O4, with a molecular weight of 188.22 g/mol. This aligns with homologous structures such as 6-oxohexanoic acid (C6H10O3, MW 130.14 g/mol) and 6-oxo-6-(phenylamino)hexanoic acid (C12H15NO3, MW 221.25 g/mol) , adjusted for the propoxy substituent.
Spectroscopic Signatures
While experimental spectra for 6-oxo-6-propoxyhexanoic acid are unavailable, predictions can be made based on analogs:
-
IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (ketone C=O) and 2500–3300 cm⁻¹ (carboxylic acid O-H stretch).
-
NMR:
-
¹H NMR: A triplet for the propoxy methyl group (δ 0.8–1.0 ppm), multiplet for methylene protons adjacent to oxygen (δ 3.3–3.7 ppm), and a downfield singlet for the carboxylic acid proton (δ 12–13 ppm).
-
¹³C NMR: Carbonyl carbons at δ 170–210 ppm (ketone and acid), with ether-linked carbons at δ 60–70 ppm .
-
Synthesis and Reactivity
Synthetic Pathways
Two plausible routes are proposed for synthesizing 6-oxo-6-propoxyhexanoic acid:
Route 1: Etherification Followed by Oxidation
-
Propoxylation: React 6-hydroxyhexanoic acid with propyl bromide under basic conditions to form 6-propoxyhexanoic acid.
-
Oxidation: Treat the intermediate with Jones reagent (CrO3/H2SO4) to oxidize the secondary alcohol to a ketone .
Route 2: Ketone Formation via Acylation
-
Acylation: Introduce a propoxy group to adipic acid monomethyl ester using propyl chloride.
-
Hydrolysis: Convert the ester to a carboxylic acid under acidic or basic conditions .
Stability and Degradation
The compound’s stability is influenced by:
-
pH Sensitivity: The carboxylic acid group deprotonates in alkaline conditions (pKa ≈ 4.6) , increasing solubility but reducing thermal stability.
-
Thermal Decomposition: Likely degrades above 250°C, analogous to 6-oxohexanoic acid (boiling point 263.7°C) , producing CO2 and propionaldehyde.
Physicochemical Properties
Experimental and Predicted Data
Solubility and Partitioning
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume